molecular formula C20H31BO4S B7790035 2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester

2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester

Cat. No.: B7790035
M. Wt: 378.3 g/mol
InChI Key: RRKUDVLKCJVBCN-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester is a complex organic compound that features a boronic ester group. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester typically involves the reaction of 4-bromo-2-methylpropionic acid tert-butyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound can also act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester is unique due to its combination of a boronic ester group with a propionic acid tert-butyl ester moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BO4S/c1-17(2,3)23-16(22)18(4,5)26-15-12-10-14(11-13-15)21-24-19(6,7)20(8,9)25-21/h10-13H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKUDVLKCJVBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(C)(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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